molecular formula C18H15ClN2OS2 B2407793 5-chloro-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 683777-94-8

5-chloro-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2407793
CAS RN: 683777-94-8
M. Wt: 374.9
InChI Key: AGDUAQJTGVPFFJ-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15ClN2OS2 and its molecular weight is 374.9. The purity is usually 95%.
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Scientific Research Applications

Glycogen Phosphorylase Inhibitors

A study by Onda et al. (2008) explored derivatives of N-bicyclo-5-chloro-1H-indole-2-carboxamide, including compounds similar to 5-chloro-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)thiophene-2-carboxamide, for their potential as glycogen phosphorylase inhibitors. These compounds showed promising inhibitory activity and potential for treating diabetes (Onda et al., 2008).

Antimicrobial and Docking Studies

Talupur et al. (2021) synthesized a series of carboxamide derivatives, including structures related to this compound, for antimicrobial evaluation and molecular docking studies. These compounds were characterized and subjected to biological evaluations (Talupur et al., 2021).

Tumor Inhibitory and Antioxidant Activity

Hamdy et al. (2013) investigated 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives, which are structurally related to the specified compound, for their tumor inhibitory and antioxidant activities. Some derivatives exhibited significant potency against liver cancer cells and had higher scavenging potency than ascorbic acid (Hamdy et al., 2013).

Antitubercular Activity

Marvadi et al. (2020) synthesized and evaluated novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, closely related to the compound , for antitubercular activity. These compounds showed promising results against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).

Anticancer Activity

Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives, structurally akin to this compound, and tested them for anticancer activity. These compounds showed good inhibitory activity against several cell lines, especially those containing a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

5-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c19-16-8-7-15(24-16)17(22)21-18-20-14(10-23-18)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDUAQJTGVPFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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